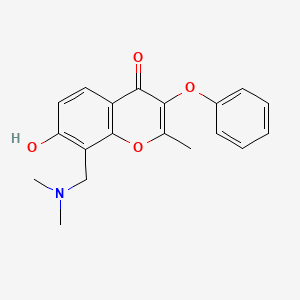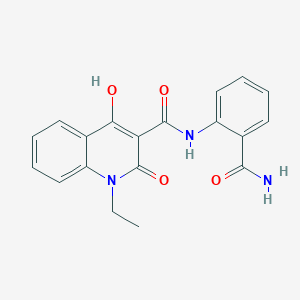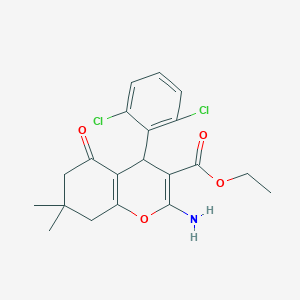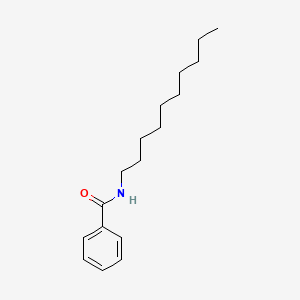
N-decylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-decylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by a benzene ring attached to an amide group, with a decyl chain (a ten-carbon alkyl chain) attached to the nitrogen atom of the amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-decylbenzamide can be synthesized through the direct condensation of benzoic acid and decylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-decylbenzamide can undergo various chemical reactions, including:
Oxidation: The decyl chain can be oxidized to form carboxylic acids or ketones.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as sulfuric acid or iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzamides, depending on the specific electrophile used.
Aplicaciones Científicas De Investigación
N-decylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a model compound to study the interactions of amides with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of N-decylbenzamide involves its interaction with specific molecular targets. In biological systems, it may interact with proteins or enzymes, affecting their function. The decyl chain can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzamide moiety can form hydrogen bonds with target molecules, stabilizing the interaction and modulating the activity of the target.
Comparación Con Compuestos Similares
Similar Compounds
- N-benzylbenzamide
- N,N-dimethylbenzamide
- N,N-diethylbenzamide
Uniqueness
N-decylbenzamide is unique due to the presence of the long decyl chain, which imparts distinct physicochemical properties compared to other benzamides. This long alkyl chain can enhance the compound’s solubility in nonpolar solvents and its ability to interact with hydrophobic regions of biological molecules.
Propiedades
Fórmula molecular |
C17H27NO |
|---|---|
Peso molecular |
261.4 g/mol |
Nombre IUPAC |
N-decylbenzamide |
InChI |
InChI=1S/C17H27NO/c1-2-3-4-5-6-7-8-12-15-18-17(19)16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3,(H,18,19) |
Clave InChI |
YGSIXOHJNMPDEH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


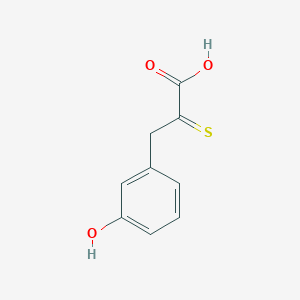
![3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15081414.png)
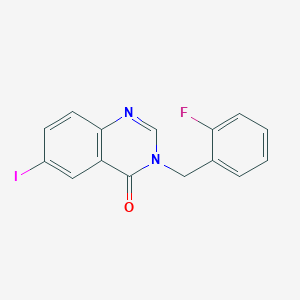

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15081428.png)
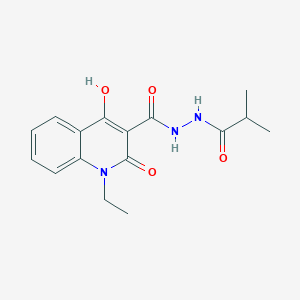
![N'-[(E)-1-(3-methoxyphenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B15081440.png)
![2-(3-Chloro-4-methylphenyl)-5-[2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B15081448.png)
![1H-Benzimidazole, 2-[5-bromo-2-[(3,4-dichlorophenyl)methoxy]phenyl]-](/img/structure/B15081452.png)
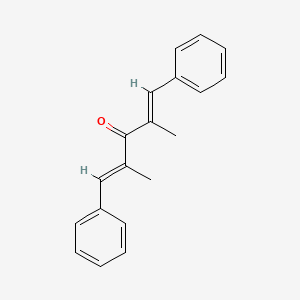
![4-tert-butyl-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B15081468.png)
